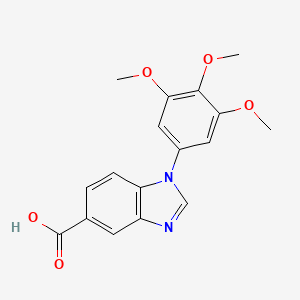

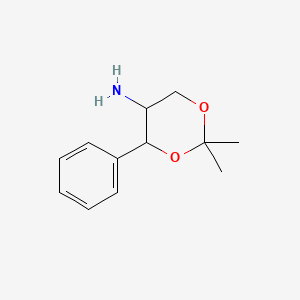

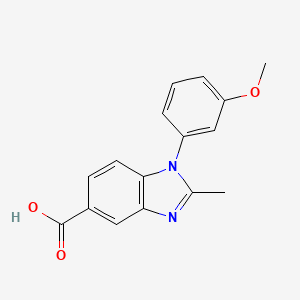

1-(3,4,5-三甲氧基苯基)-1H-苯并咪唑-5-羧酸

描述

The compound is a derivative of benzimidazole with a trimethoxyphenyl group attached . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a series of 1,2,4-triazole derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .科学研究应用

合成和药用化学

1-(3,4,5-三甲氧基苯基)-1H-苯并咪唑-5-羧酸是合成和药用化学领域中的化合物,因为它具有苯并咪唑核心,这是一种具有显着生物活性的杂环支架。苯并咪唑部分因其在药物设计中的多功能性而被认可,由于其模仿天然生物活性分子,因此作为各种治疗剂中的核心结构。研究重点是合成苯并咪唑衍生物,包括具有特定取代基(如 1-(3,4,5-三甲氧基苯基))的苯并咪唑衍生物,以探索其在从抗菌到抗癌活性的广泛应用中的药理潜力 (Ibrahim, 2011; Babbar et al., 2020).

生物活性及应用

将 1-(3,4,5-三甲氧基苯基) 取代基并入苯并咪唑核心一直是增强特定生物活性的研究课题。苯并咪唑衍生物表现出广泛的生物效应,包括抗病毒、抗寄生虫和抗癌特性。结构上的变化,例如引入三甲氧基苯基基团,旨在提高与生物靶标的结合亲和力、增强药物样特性并最大程度地降低毒性。这种方法导致发现具有潜在治疗应用的化合物,展示了苯并咪唑衍生物在新药开发中的重要性 (Raut et al., 2020; Issar & Kakkar, 2013).

抗癌研究

特别是,探索苯并咪唑衍生物用于抗癌研究已引起关注。这些化合物已对其干扰各种癌细胞过程(包括 DNA 复制和细胞分裂)的能力进行了评估,方法是靶向微管装配和其他对肿瘤生长至关重要的细胞途径。1-(3,4,5-三甲氧基苯基)-1H-苯并咪唑-5-羧酸衍生物可能有助于这一研究领域,考虑到苯并咪唑及其衍生物在抗癌剂开发中的既定重要性 (Tokala et al., 2022; Salahuddin et al., 2022).

安全和危害

作用机制

Target of Action

The compound 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid, which contains the trimethoxyphenyl (TMP) group, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations . Compound 374 inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The TMP group affects multiple biochemical pathways. It has shown anti-cancer effects by inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These targets are involved in various cellular processes such as cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation, respectively .

Pharmacokinetics

The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The TMP group has demonstrated diverse bioactivity effects. It has shown notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Action Environment

The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs , suggesting that it may be stable and effective in various physiological environments

属性

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)19-9-18-12-6-10(17(20)21)4-5-13(12)19/h4-9H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPHTQYXNVUDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

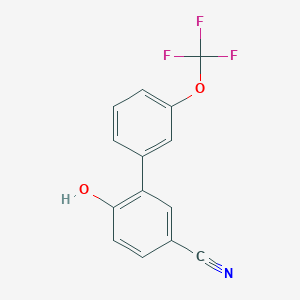

![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)

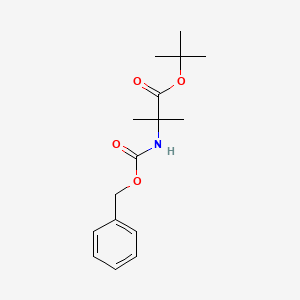

![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)

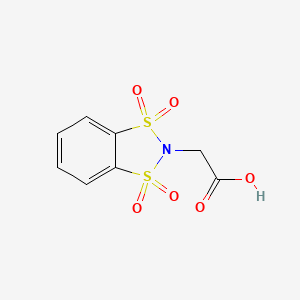

![{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine](/img/structure/B3138359.png)